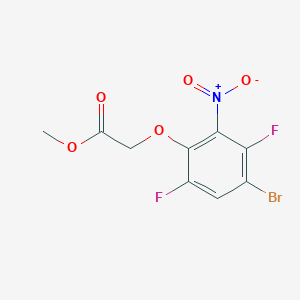

Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate

Description

Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate (CAS: 871892-91-0) is a halogenated aromatic ester featuring a methyl ester group linked via an acetoxy bridge to a substituted phenoxy ring. The phenyl ring is substituted with bromine (position 4), two fluorine atoms (positions 3 and 6), and a nitro group (position 2) .

Key structural attributes include:

- Electron-withdrawing groups: The nitro group enhances electrophilicity, while bromine and fluorine influence steric and electronic properties.

- Lipophilicity: Fluorine atoms increase hydrophobicity, which may affect solubility and membrane permeability.

Properties

Molecular Formula |

C9H6BrF2NO5 |

|---|---|

Molecular Weight |

326.05 g/mol |

IUPAC Name |

methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate |

InChI |

InChI=1S/C9H6BrF2NO5/c1-17-6(14)3-18-9-5(11)2-4(10)7(12)8(9)13(15)16/h2H,3H2,1H3 |

InChI Key |

AQUVYPQSMDKXHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C(=C(C=C1F)Br)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-3,6-difluoro-2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The phenoxy ring can undergo oxidation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxy acetates.

Reduction: Formation of amino derivatives.

Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate serves as an intermediate for the synthesis of various fluorinated compounds. The presence of bromine and fluorine enhances its electrophilic properties, making it a useful building block in the development of more complex molecules.

Biology

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in specific cancer cells through mitochondrial pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models, indicating its suitability for further investigation in inflammatory diseases.

Medicine

This compound is being explored as a precursor for pharmaceutical compounds. Its derivatives are studied for their potential therapeutic effects against diseases such as cancer and inflammatory disorders. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to modify physical and chemical properties makes it valuable in developing advanced materials for electronics and coatings.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Research

Another research effort explored the anti-inflammatory properties of this compound in murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The acetate group can undergo hydrolysis, releasing the active phenoxy compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and ester group (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate (CAS No. 1221502-85-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 326.05 g/mol. The compound features a nitrophenoxy group, which is known for influencing biological activity through various mechanisms.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. A related compound exhibited potent activity against various bacterial strains, suggesting that halogenated nitrophenyl derivatives may possess significant antimicrobial properties. For instance, modifications in the halogen and nitro groups can enhance the efficacy against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumonia .

2. Anticancer Properties

The anticancer potential of derivatives of this compound has been investigated through structure-activity relationship (SAR) studies. These studies indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds demonstrated IC values ranging from 0.69 to 22 mM against various cancer cell lines .

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the SAR of nitrophenyl derivatives highlighted that the introduction of electron-withdrawing groups like bromine and fluorine significantly enhances the cytotoxicity of these compounds. The study reported that specific substitutions could lead to improved solubility and bioavailability, critical factors for therapeutic applications .

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| R-6 | 21 | Induces ROS production leading to apoptosis |

| R-84 | 16 | Inhibits tubulin polymerization |

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles in vivo. For instance, the half-life () of related compounds was reported to be around 13 hours with significant plasma concentrations achieved after oral administration . This suggests that this compound could potentially have a similar pharmacokinetic profile.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that like many nitro-containing compounds, it may pose genotoxic risks under certain conditions . Therefore, further studies are required to elucidate its safety and therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenolic precursor. For example:

Bromination and Fluorination : Introduce bromo and fluoro groups using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or HBr/H₂O₂ for bromination; Selectfluor® or DAST for fluorination) .

Nitration : Nitrate the aromatic ring using HNO₃/H₂SO₄ at controlled temperatures to avoid over-nitration .

Esterification : React the phenolic intermediate with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the acetoxy ester .

- Validation : LCMS (e.g., m/z 294 [M+H]⁺) and HPLC (retention time ~0.66 minutes under SQD-FA05 conditions) confirm purity and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Monitor reaction progress and purity using reversed-phase chromatography (e.g., C-18 columns with formic acid/acetonitrile gradients) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing bromo/fluoro ortho/para effects) .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement and ORTEP-III for graphical representation .

Q. How can computational tools predict the compound’s physicochemical properties?

- Methodological Answer :

- LogP/Polar Surface Area : Use software like ChemAxon or Spartan to estimate hydrophobicity (LogP ~2.5) and polarity (polar surface area ~90 Ų) for solubility assessments .

- DFT Calculations : Model electronic effects of nitro/fluoro substituents on reaction kinetics (e.g., Fukui indices for electrophilic attack) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and halogen substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 4-bromo and 3,6-difluoro groups create steric bulk, limiting accessibility for Suzuki-Miyaura coupling. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, requiring elevated temperatures (80–100°C) for nucleophilic aromatic substitution .

- Case Study : Compare reactivity with analogs like Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate to isolate substituent-specific trends .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting vs. X-ray crystallography)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the acetoxy group) .

- Crystallographic Validation : Refine crystal structures with SHELXL (R-factor < 5%) to resolve ambiguities in substituent positioning .

- Synchrotron Data : High-resolution X-ray data (λ = 0.7 Å) can distinguish fluorine/bromine electron density overlaps .

Q. How can researchers optimize crystallization conditions for this compound?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., ethyl acetate/hexane) to balance solubility and nucleation rates .

- Additives : Introduce trace triisopropylsilane to suppress twinning during crystal growth .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions yields diffraction-quality crystals .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetric synthesis is not feasible .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogD values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.